Furan, 2-(difluoromethyl)-2,3,3,4,4,5,5-heptafluorotetrahydro-
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Overview
Description
Furan, 2-(difluoromethyl)-2,3,3,4,4,5,5-heptafluorotetrahydro- is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated furans, including Furan, 2-(difluoromethyl)-2,3,3,4,4,5,5-heptafluorotetrahydro-, typically involves multiple steps. One common method is the cyclization of fluorinated precursors under specific conditions. For instance, the use of palladium-catalyzed cycloisomerization of conjugated allenones can yield fluorinated furan derivatives . Additionally, gold-catalyzed cyclizations of diols and triols in aqueous media have been reported to produce such compounds efficiently .
Industrial Production Methods
Industrial production of fluorinated furans often involves the decarbonylation of furfural in the presence of catalysts like silver oxide . This method is favored for its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
Furan, 2-(difluoromethyl)-2,3,3,4,4,5,5-heptafluorotetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Catalytic reduction can convert it into tetrahydrofuran derivatives.
Substitution: Halogenation reactions, such as bromination and chlorination, can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate or other strong oxidizing agents.
Reduction: Catalysts like palladium or platinum under hydrogen atmosphere.
Substitution: Halogenating agents like bromine or chlorine at room temperature.
Major Products
The major products formed from these reactions include polyhalogenated furans, tetrahydrofuran derivatives, and various oxidized compounds .
Scientific Research Applications
Furan, 2-(difluoromethyl)-2,3,3,4,4,5,5-heptafluorotetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural properties.
Mechanism of Action
The mechanism by which Furan, 2-(difluoromethyl)-2,3,3,4,4,5,5-heptafluorotetrahydro- exerts its effects involves interactions with specific molecular targets. Its high degree of fluorination enhances its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit bacterial growth by disrupting cell wall synthesis and interfering with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with applications in biofuel production.
2,5-Furan-dicarboxylic acid: Known for its use in producing biodegradable plastics.
Tetrahydrofuran: Widely used as a solvent in chemical reactions.
Uniqueness
Furan, 2-(difluoromethyl)-2,3,3,4,4,5,5-heptafluorotetrahydro- stands out due to its high fluorine content, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Properties
CAS No. |
65601-68-5 |
---|---|
Molecular Formula |
C5HF9O |
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-(difluoromethyl)-2,3,3,4,4,5,5-heptafluorooxolane |
InChI |
InChI=1S/C5HF9O/c6-1(7)2(8)3(9,10)4(11,12)5(13,14)15-2/h1H |
InChI Key |
BGQHSXSZJLRYIN-UHFFFAOYSA-N |
Canonical SMILES |
C(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
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